(1,3-Dioxan-2-ylethyl)magnesium bromide
Overview
Description
(1,3-Dioxan-2-ylethyl)magnesium bromide, also known as DME-MgBr, is an organometallic compound that is used as a reagent in synthetic organic chemistry. DME-MgBr is a strong base, and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and aldol condensations. This compound is also used for the synthesis of various organic compounds, such as alcohols, aldehydes, ketones, and other organic compounds.
Scientific Research Applications
Synthesis of β-Keto Cycloacetals
(1,3-Dioxan-2-ylethyl)magnesium bromide is used in the synthesis of β-keto cycloacetals. Researchers synthesized (Z)-1-Bromo-1-alkenylboronate esters from alkyne hydroboration, followed by reaction with (1,3-dioxan-2-ylethyl)magnesium bromide. This process produced (E)-alkenylboronate esters with the (1,3-dioxan-2-ylethyl) moiety, which are then oxidized to yield β-keto cycloacetals (Bhat, Dalu, & Nieto, 2020).
Synthesis of Bis(arylmethylidene)dioxan-5-ones
In another application, (1,3-Dioxan-2-ylethyl)magnesium bromide facilitated the synthesis of bis(arylmethylidene)dioxan-5-ones. The process involved a double crossed-aldol condensation of various aromatic aldehydes with 1,3-dioxan-5-one, using magnesium bromide diethyl etherate and diethylamine. This method provided an efficient route to synthesize these compounds (Abaee et al., 2008).
Role in Iron-NHC Catalysis
(1,3-Dioxan-2-ylethyl)magnesium bromide is also significant in catalysis research. Its combination with iron and N-heterocyclic carbenes (NHCs) yielded complexes that demonstrated notable reactivity and selectivity variations based on NHC ligand attributes. This research helps in understanding the impact of ligand steric effects on catalysis (Muñoz et al., 2018).
Complex Formation with Grignard Reagent
Further, (1,3-Dioxan-2-ylethyl)magnesium bromide plays a role in the study of complex formation reactions with Grignard reagents. Research has shown that 1,3-dioxolanes can convert magnesium bromide in ethylmagnesium bromide solutions into insoluble associates, forming three-component complexes. This finding is crucial for understanding complexation reactions in organometallic chemistry (Atavin et al., 1968).
properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxan-2-ylethyl)magnesium bromide | |
CAS RN |
480438-44-6, 78078-50-9 | |
Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,3-DIOXAN-2-YLETHYL)MAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.